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Compound of Interest

Compound Name: 5-(2-Chlorophenyl)pyridin-3-amine
CAS No.: 1224740-82-2
Cat. No.: B567185

Get Quote

Executive Summary

5-(2-Chlorophenyl)pyridin-3-amine (CAS 1224740-82-2) represents a critical biaryl scaffold
in modern drug discovery. Unlike planar biaryls, the introduction of an ortho-chloro substituent
on the phenyl ring forces a non-coplanar conformation relative to the pyridine ring. This "pre-
twisted" architecture is highly valued in kinase inhibitor design for accessing hydrophobic back-
pockets while maintaining a key hydrogen-bonding vector via the C3-amine and Pyridine-N
motifs. This guide details the structural dynamics, robust synthetic protocols, and
physicochemical profiling of this moiety.[1]

Molecular Architecture & Conformational Analysis
The Ortho-Chloro Effect

The defining structural feature of this molecule is the steric clash between the chlorine atom at
the phenyl ortho-position and the hydrogens of the pyridine ring.

» Planarity: The molecule is not planar.
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» Torsion Angle: Computational modeling and analogous crystal structures suggest a dihedral
angle (

) of approximately 45°-60° between the pyridine and phenyl planes.
» Atropisomerism: While the rotational barrier is likely too low (

kcal/mol) to isolate stable atropisomers at room temperature, the molecule exists as a rapidly
interconverting racemate of twisted conformers. This reduces the entropic penalty upon
binding to protein targets that require a twisted ligand conformation.

Electronic Distribution

o Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor (HBA). The electron-withdrawing
nature of the 2-chlorophenyl group (via inductive effect, -I) slightly decreases the basicity of
N1 compared to unsubstituted 3-aminopyridine.

e Exocyclic Amine (C3-NH2): Acts as a hydrogen bond donor (HBD). It increases electron
density in the pyridine ring via resonance (+M), partially counteracting the withdrawing effect
of the aryl group.

Pharmacophore Mapping (DOT Visualization)

I

I

|

Pyridine N __Hinge Binding Region C3-Amine !
(H-Bond Acceptor) (H-Bond Donor) !
I

Biaryl Twist 2-Cl-Phenyl
(~50° Dihedral) (Hydrophobic/Steric)

Click to download full resolution via product page

Figure 1: Pharmacophore map illustrating the dual H-bond capability (hinge binder) and the
hydrophobic twist element.

Synthetic Methodology: Suzuki-Miyaura Coupling[2]
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The most robust route to 5-(2-Chlorophenyl)pyridin-3-amine is the palladium-catalyzed
cross-coupling of 5-bromo-3-pyridinamine and 2-chlorophenylboronic acid.

Retrosynthetic Logic

e Disconnection: C5(Pyridine)-C1'(Phenyl) bond.

e Why: 3-amino-5-bromopyridine is commercially available and stable. The boronic acid
partner is also inexpensive. The reverse coupling (pyridin-3-ylboronic acid + 1-chloro-2-

iodobenzene) is less favorable due to the potential instability of heterocyclic boronic acids
(protodeboronation).

Optimized Protocol

Reaction Scale: 1.0 mmol basis.

Reagent Equivalents Role
5-Bromo-3-pyridinamine 1.0 equiv Electrophile
2-Chlorophenylboronic acid 1.2 - 1.5 equiv Nucleophile
Pd(dppf)Clz - DCM 0.05 equiv (5 mol%) Catalyst
K2COs (2M agq. solution) 3.0 equiv Base
1,4-Dioxane Solvent (0.2 M conc.) Solvent

Step-by-Step Procedure:

« Inertion: Charge a microwave vial or round-bottom flask with 5-bromo-3-pyridinamine (173
mg, 1.0 mmol), 2-chlorophenylboronic acid (234 mg, 1.5 mmol), and Pd(dppf)Clz (41 mg,
0.05 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.

e Solvation: Add degassed 1,4-dioxane (5 mL) and 2M aqueous K2COs (1.5 mL).

e Reaction: Heat to 90°C for 4—12 hours (thermal) or 110°C for 30 minutes (microwave).
Monitor by LC-MS for the disappearance of the bromide (m/z 173/175).
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o Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10
mL) and brine (10 mL).

 Purification: Dry organic layer over NazSOa, concentrate, and purify via flash column
chromatography (SiO2).

o Eluent: 0-10% MeOH in DCM or 20-50% EtOAc in Hexanes.

o Target: The product is polar; expect elution at higher polarity.

Synthesis Workflow Diagram
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Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow.

Physicochemical Profiling

Understanding the physicochemical properties is vital for assessing the "drug-likeness" of this
fragment.
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Property Value Implication

Molecular Formula C11H9CIN:2 -

Ideal for fragment-based drug

Molecular Weight 204.66 g/mol ) )
design (Rule of 3 compliant).
Moderate lipophilicity; good
cLogP ~2.4 Pop )./.g
membrane permeability.
High polar surface area
TPSA ~39 Az nep

relative to size; good solubility.

Less basic than pyridine (5.2)
pKa (Pyridine N) ~5.6 (Est.) due to aryl withdrawal, but
boosted by amine.

Non-basic at physiological pH;

pKa (Aniline N) ~-1.0 (Est.)
purely H-bond donor.
H-Bond Donors 1 (-NH-2) Specific interaction point.
o Pyridine N is the primary
H-Bond Acceptors 2 (Pyridine N, -NH2)

acceptor.

Data derived from computational consensus (PubChem/ChemAxon algorithms).

Medicinal Chemistry Utility
Kinase Hinge Binding

This scaffold is a "privileged structure"” for Type | kinase inhibitors.

o Mechanism: The pyridine nitrogen (N1) accepts a proton from the kinase hinge region
(backbone NH), while the exocyclic amine (C3-NH2) donates a proton to the backbone
carbonyl.

o Selectivity: The 2-chlorophenyl group projects into the hydrophobic "Gatekeeper" region or
the solvent front, depending on the specific kinase topology. The non-planar twist allows the
molecule to accommodate sterically demanding active sites.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567185?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Bioisosterism

The 3-amino-5-arylpyridine motif is often used as a bioisostere for:
e 3-Aryl-5-aminopyrazoles

» 3-Aryl-5-aminoindazoles This substitution often improves metabolic stability (reducing
oxidation susceptibility compared to electron-rich pyrazoles) and solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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